2-Methyl-7-m-tolylquinoline

mGluR5 negative allosteric modulator calcium mobilization

2-Methyl-7-m-tolylquinoline (CHEMBL231765, C17H15N, MW 233.31) is a synthetic small molecule belonging to the 7-arylquinoline class, rationally designed as a non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound emerged from a scaffold-hopping strategy that replaced the metabolically labile alkyne linker of the prototypic mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine) with a quinoline core, maintaining the approximate relative geometry of the two aryl rings.

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
Cat. No. B10841920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-m-tolylquinoline
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC3=C(C=CC(=N3)C)C=C2
InChIInChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)18-17(14)11-16/h3-11H,1-2H3
InChIKeyLRWHLTHMQZJGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-m-tolylquinoline for mGluR5 Research: A Defined 7-Arylquinoline Negative Allosteric Modulator


2-Methyl-7-m-tolylquinoline (CHEMBL231765, C17H15N, MW 233.31) is a synthetic small molecule belonging to the 7-arylquinoline class, rationally designed as a non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. The compound emerged from a scaffold-hopping strategy that replaced the metabolically labile alkyne linker of the prototypic mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine) with a quinoline core, maintaining the approximate relative geometry of the two aryl rings [2]. Its defining structural feature is a methyl group at the 2-position of the quinoline ring and a m-tolyl (3-methylphenyl) substituent at the 7-position, yielding an AlogP of 4.52 and zero violations of Lipinski's Rule of Five [1].

Why 7-Arylquinoline Analogs Cannot Be Interchanged for 2-Methyl-7-m-tolylquinoline in mGluR5 Studies


Within the 7-arylquinoline chemotype, small modifications to the 7-aryl substituent produce dramatic shifts in mGluR5 functional potency, binding affinity, and lipophilicity that preclude casual substitution. Published structure-activity relationship (SAR) data demonstrate that replacing the unsubstituted phenyl ring of 2-methyl-7-phenylquinoline (compound 3, IC50 = 29 nM) with a m-tolyl group yields 2-methyl-7-m-tolylquinoline (IC50 = 3,400 nM), representing a greater than 100-fold reduction in functional antagonism as measured by FLIPR calcium flux assay [1]. This sensitivity to meta-substitution is not uniform across all 7-arylquinolines; for instance, a meta-methoxy analog (7-(2-methoxyphenyl)-2-methylquinoline) exhibits an IC50 of 4,200 nM, while a 4-biphenyl extension (compound 22) yields an IC50 of 1,250 nM with a markedly higher cLogP of 5.7 [2][3]. Consequently, substituting any of these analogs for another without accounting for these quantitative differences risks misleading interpretation of target engagement, functional effect size, and physicochemical behavior in assay systems.

Quantitative Differentiation Evidence: 2-Methyl-7-m-tolylquinoline vs. Closest 7-Arylquinoline Analogs


Functional mGluR5 Potency: 117-Fold Reduction vs. Unsubstituted 2-Methyl-7-phenylquinoline Defines Its Niche

In the calcium fluorescence FLIPR assay measuring inhibition of quisqualate-stimulated calcium mobilization at rat mGluR5 expressed in CHO cells, 2-methyl-7-m-tolylquinoline (CHEMBL231765) exhibits an IC50 of 3,400 nM (3.40E+3 nM), compared to an IC50 of 29 ± 5 nM for its direct parent analog 2-methyl-7-phenylquinoline (compound 3 in the 2010 SAR study) [1][2]. This represents a 117-fold reduction in functional antagonism potency driven solely by the introduction of a meta-methyl group on the 7-phenyl ring. The magnitude of this potency shift is consistent with the SAR trend reported in the original 2007 disclosure, where meta-substitution on the 7-aryl ring was shown to modulate FLIPR IC50 values over a range spanning from 7.7 nM (meta-cyano) to 3,400 nM (meta-methyl) to greater than 10,000 nM (certain disubstituted analogs) [1]. The m-tolyl analog thus occupies a defined, intermediate position in the potency landscape of monosubstituted 7-arylquinolines.

mGluR5 negative allosteric modulator calcium mobilization FLIPR assay SAR

Lipophilicity (cLogP) Differentiation: Intermediate Value Between Parent and Biaryl Analogs Guides Property-Based Selection

2-Methyl-7-m-tolylquinoline has a computed AlogP of 4.52 [1] and an estimated cLogP of approximately 4.3–4.5 based on interpolation within the 7-arylquinoline SAR series. This places its lipophilicity squarely between the unsubstituted 2-methyl-7-phenylquinoline (compound 3, cLogP = 3.9) and the 4-biphenyl analog (compound 22, cLogP = 5.7) [2]. The 2010 SAR study explicitly identified high cLogP values (e.g., 5.7 for compound 22 and 5.9 for compound 23) as a liability that could be 'problematic for future in vivo investigation,' motivating the introduction of heteroatoms to reduce lipophilicity below 5.0 [2]. The m-tolyl analog, with its single methyl addition, achieves a cLogP increment of approximately +0.5–0.6 units over the parent phenyl analog, remaining below the concerning cLogP threshold of 5.0 while providing sufficient lipophilicity to potentially enhance membrane permeability relative to the parent compound. This intermediate lipophilicity profile is not achievable with either the unsubstituted phenyl analog (too low) or the biaryl-extended analogs (too high).

lipophilicity cLogP physicochemical property drug-likeness quinoline

Potency Differentiation from 7-(2-Methoxyphenyl)-2-methylquinoline: Orthogonal Meta-Substituent Comparison

When selecting among monosubstituted 7-arylquinoline mGluR5 NAMs with electron-donating meta-substituents, 2-methyl-7-m-tolylquinoline (meta-methyl, IC50 = 3,400 nM) shows a modest but quantifiable 1.24-fold higher potency than 7-(2-methoxyphenyl)-2-methylquinoline (meta-methoxy, IC50 = 4,200 nM) in the same FLIPR assay format measuring quisqualate-stimulated calcium mobilization at rat mGluR5 expressed in CHO cells [1][2]. Both compounds were curated by ChEMBL from the same Pfizer discovery program, increasing confidence in assay comparability. This small differential is mechanistically consistent with the 2007 SAR report, which noted that meta-methoxy substitution produced a 111-fold improvement over the parent phenyl analog (compound 3) in a different assay format, whereas meta-methyl produced a more moderate shift [3]. The meta-methyl group thus provides a distinct electronic and steric environment compared to meta-methoxy, with neither the hydrogen-bonding capacity of methoxy nor its associated metabolic vulnerability to O-demethylation.

meta-substituent SAR electron-donating group FLIPR assay mGluR5

Binding vs. Functional Activity Disconnect: SAR Context from the Extended 7-Arylquinoline Series Supports Its Use as a Functional Probe

An important SAR observation from the 2010 quinoline study is that binding affinity (Ki, measured by [3H]MPEP displacement) and functional potency (IC50, measured by FLIPR calcium flux) do not always correlate linearly across 7-arylquinoline analogs [1]. For example, compound 22 (4-biphenyl analog) showed high binding affinity (Ki = 97 nM) but substantially lower functional potency (IC50 = 1,250 nM), a ~13-fold Ki/IC50 gap. In contrast, the parent compound 3 showed a much smaller gap (Ki = 110 nM vs. IC50 = 29 nM). While a specific Ki value for 2-methyl-7-m-tolylquinoline was not located in the retrieved sources, its single reported IC50 of 3,400 nM places it in a functional potency range where such Ki/IC50 divergence—if present—would be experimentally detectable. This makes the compound a useful probe for investigating the structural determinants of binding–function coupling in the mGluR5 allosteric pocket, a phenomenon that the 2010 authors noted was sensitive to 'small structural modifications' [1].

binding affinity functional activity Ki/IC50 ratio negative allosteric modulator mGluR5

Rotatable Bond Count and Molecular Rigidity: A Conformational Distinction from Biaryl-Extended Analogs

2-Methyl-7-m-tolylquinoline possesses exactly one rotatable bond—the connection between the quinoline C7 and the m-tolyl ring—as documented in the ChEMBL database [1]. This places it at a conformational rigidity extreme relative to the biaryl-extended analogs in the series. Compound 22 (4-biphenyl analog) and compound 23 (4-fluorobiphenyl analog) contain an additional phenyl ring and therefore at least two rotatable bonds, increasing conformational flexibility and the entropic penalty upon receptor binding [2]. The single rotatable bond of the m-tolyl analog maximizes conformational restriction while retaining the ability of the pendant aryl ring to adopt an optimal dihedral angle for allosteric pocket engagement. This feature is particularly relevant given the 2010 study's 3D-superimposition analysis, which demonstrated that proper alignment of the pendant aryl ring with the corresponding MPEP alkyne analog correlates with retained binding affinity [2].

molecular rigidity rotatable bonds conformational entropy ligand efficiency quinoline scaffold

Recommended Application Scenarios for 2-Methyl-7-m-tolylquinoline Based on Verified Evidence


mGluR5 Negative Allosteric Modulator SAR Panel: Intermediate-Potency Reference Compound

2-Methyl-7-m-tolylquinoline is most appropriately deployed as an intermediate-potency reference standard within a panel of 7-arylquinoline mGluR5 NAMs for structure-activity relationship studies. With an IC50 of 3,400 nM in the FLIPR calcium mobilization assay [1], it anchors the mid-range of the potency spectrum between the high-potency parent 2-methyl-7-phenylquinoline (IC50 = 29 nM) and weakly active or inactive analogs (IC50 > 10,000 nM) [2]. Its inclusion enables quantitative assessment of how incremental structural modifications—specifically meta-substitution on the 7-aryl ring—translate into functional potency shifts. The compound's defined single-target annotation (mGluR5 NAM, ChEMBL target classification) [3] supports its use as a pharmacological tool where target specificity within the mGluR family is assumed based on the class-level selectivity of the 7-arylquinoline scaffold.

Biophysical Binding Studies Requiring Minimal Ligand Conformational Entropy

The compound's single rotatable bond (ChEMBL: #Rotatable Bonds = 1) [3] makes it a structurally economical choice for biophysical techniques where ligand conformational flexibility introduces data interpretation complexity. In surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments comparing mGluR5 NAM binding thermodynamics, the m-tolyl analog provides a conformationally restricted probe with larger hydrophobic surface area than the unsubstituted phenyl analog, while avoiding the multi-rotatable-bond complexity of biaryl-extended compounds such as compound 22 [2]. This facilitates cleaner deconvolution of enthalpic versus entropic contributions to allosteric modulator binding.

Lipophilicity-Controlled Assay Development for CNS-Targeted mGluR5 Programs

With an AlogP of 4.52 [3]—intermediate between the parent phenyl analog (cLogP = 3.9) and biaryl-extended analogs (cLogP = 5.7–5.9) [2]—2-methyl-7-m-tolylquinoline is suited for assay development workflows where lipophilicity must be systematically controlled. The 2010 SAR study explicitly flagged cLogP values exceeding 5.0 as problematic for in vivo development [2]; the m-tolyl analog remains below this threshold while providing sufficient lipophilicity to evaluate membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. It can serve as a reference compound for establishing the lipophilicity–permeability relationship within the 7-arylquinoline series.

Negative Control for Meta-Cyano mGluR5 NAMs in Functional Selectivity Profiling

The 2007 discovery paper reported that a meta-cyano substituent on the 7-aryl ring of this quinoline scaffold produced a greater than 1,000-fold potency improvement over the parent phenyl analog, yielding an IC50 of 7.7 nM [4]. In contrast, the meta-methyl analog (2-methyl-7-m-tolylquinoline) produces only a modest potency shift (IC50 = 3,400 nM) in the opposite direction relative to the parent compound [1]. This stark divergence—arising from two meta-substituents of similar size but dramatically different electronic character—makes the m-tolyl analog a chemically rational negative control for experiments designed to isolate electronic effects on mGluR5 allosteric modulation from steric effects.

Quote Request

Request a Quote for 2-Methyl-7-m-tolylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.